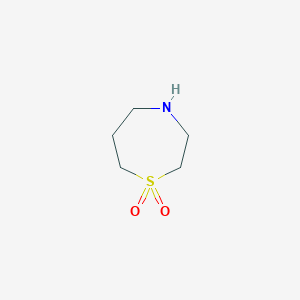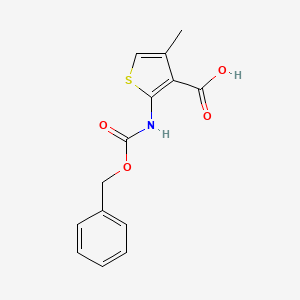![molecular formula C18H15N5OS B2524585 6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891095-56-0](/img/structure/B2524585.png)
6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine" belongs to a class of heterocyclic compounds that have shown significant pharmaceutical importance, particularly in the realm of medicinal chemistry. These compounds, including various triazolo-pyridazine derivatives, have been the subject of research due to their potential therapeutic applications in areas such as anxiolytic activity, antitumor activity, and antidiabetic drug development .
Synthesis Analysis
The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions with specific reagents and conditions tailored to introduce the desired substituents onto the core structure. For instance, the synthesis of related compounds has been reported using starting materials such as acetic acid derivatives, hydrazinylpyridazine, and various catalysts and reagents like lutidine and TBTU in dry dichloromethane (DCM) . Another synthesis approach involves the one-pot mode using pyridine, dichloropyridazine, and tetrazole in toluene . These methods highlight the versatility and complexity of synthesizing triazolo-pyridazine derivatives.
Molecular Structure Analysis
The molecular structure of triazolo-pyridazine derivatives is characterized by the presence of a triazolo-pyridazine scaffold, which can be further substituted with various functional groups. The structure of these compounds has been elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by XRD technique . Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks have been employed to understand the molecular interactions and stability of these compounds .
Chemical Reactions Analysis
Triazolo-pyridazine derivatives can undergo various chemical reactions depending on their substituents. For example, cyclocondensation reactions with hydroxylamine or hydrazine can lead to the formation of new ring systems, as demonstrated in the synthesis of isoxazolo- and pyrazolo-triazolo-pyrimidines . These reactions are crucial for modifying the core structure to enhance biological activity or to study the structure-activity relationship.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo-pyridazine derivatives are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and phenyl groups can affect the compound's solubility, stability, and reactivity. The HOMO-LUMO energy gap and global reactivity descriptors provide insights into the compound's chemical behavior, while intermolecular hydrogen bonding and other non-covalent interactions contribute to the compound's solid-state packing and stability .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis and study of heterocyclic compounds, including 6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine and its analogs, have shown significant scientific interest due to their diverse biological activities. These compounds are synthesized through various chemical reactions, aiming to explore their potential in medicinal chemistry. Notable research has focused on the synthesis of compounds with pyridazine analogs due to their pharmaceutical importance. For instance, a study by Sallam et al. (2021) involved the synthesis of a compound similar in structure, emphasizing the pharmaceutical relevance of pyridazine analogs, particularly in medicinal chemistry due to their heterocyclic nature which is often associated with significant biological activities. The compound was analyzed using spectroscopic techniques and crystal structure analysis, highlighting the importance of structural elucidation in understanding the biological activity of these molecules (Sallam et al., 2021).
Antitumor and Antiviral Activities
The antitumor and antiviral properties of triazolo[4,3-b]pyridazine derivatives have been a focal point of research. These compounds have been designed as analogs to explore their bioactivity against various cancer cell lines and viruses. For example, the synthesis and bioevaluation of 3,6-diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as antitubulin agents revealed moderate to potent antiproliferative activity, with specific compounds displaying highly active antiproliferative activity against different cancer cell lines. These compounds effectively inhibited tubulin polymerization and disrupted tubulin microtubule dynamics, indicating their potential as antitumor agents (Xu et al., 2016). Similarly, some newly synthesized triazolo[4,3-b]pyridazines showed promising antiviral activity against hepatitis A virus, suggesting their potential as antiviral agents (Shamroukh & Ali, 2008).
Eigenschaften
IUPAC Name |
6-(3-methoxyphenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-24-15-6-2-5-14(10-15)16-7-8-17-20-21-18(23(17)22-16)25-12-13-4-3-9-19-11-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYBFGJNZKGPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC4=CN=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)
![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2524508.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)
![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(2-furylmethyl)amine](/img/structure/B2524515.png)

![2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524520.png)

